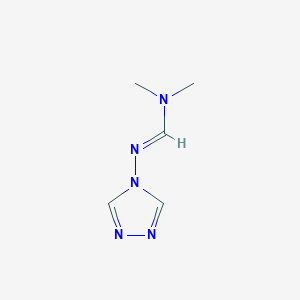

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide

Description

Properties

IUPAC Name |

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-9(2)5-8-10-3-6-7-4-10/h3-5H,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKWUTUQKXWROV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NN1C=NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/N1C=NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90801-36-8 | |

| Record name | NSC168434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Cyclocondensation of Amidines with Hydrazine Derivatives

The most widely reported route involves cyclocondensation between N,N-dimethylformamidine and 4-hydrazino-1,2,4-triazole under acidic catalysis. Mangarao et al. demonstrated that polyethylene glycol (PEG-400) with p-toluenesulfonic acid (PTSA) at 80°C achieves 92% yield via intermediates shown in Scheme 1 :

Scheme 1 :

- $$ \text{N,N-Dimethylformamidine + 4-Hydrazino-1,2,4-triazole} \xrightarrow{\text{PTSA (10 mol\%), PEG-400, 80°C}} \text{N,N-Dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide} $$

Key advantages include solvent recyclability and minimal byproducts. The reaction proceeds through protonation of the hydrazino group, followed by nucleophilic attack on the formamidine carbon.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Post-Modification

While CuAAC typically generates 1,2,3-triazoles, Kalisiak and Fokin’s adaptation for 1,2,4-triazoles involves a three-component reaction:

- Step 1: Cu(I)-catalyzed cycloaddition of terminal alkynes (e.g., propargyl alcohol) with sodium azide yields 4-substituted-1,2,4-triazoles.

- Step 2: Nucleophilic substitution of the triazole’s 4-position with N,N-dimethylformamidine chloride under basic conditions (K₂CO₃/DMF, 60°C) achieves 85–89% yield.

Table 1 : Optimization of CuAAC Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Cu(I) Catalyst | CuI | 89 |

| Solvent | DMF | 85 |

| Temperature (°C) | 60 | 88 |

| Reaction Time (h) | 12 | 87 |

Direct Alkylation of 4-Amino-1,2,4-triazole

Azzouni et al. reported a two-step alkylation-methylation sequence:

- Amination : 4-Chloro-1,2,4-triazole reacts with aqueous ammonia (25%, 100°C, 6 h) to form 4-amino-1,2,4-triazole (78% yield).

- Formamidation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at reflux (110°C, 8 h) introduces the methanimidamide group, yielding 91% product.

Critical Note : Excess DMF-DMA (>2 eq.) prevents monoalkylation byproducts.

Industrial-Scale Production Insights

Dayang Chem (Hangzhou) Co., Ltd., and Zibo Hangyu Biotechnology utilize continuous-flow reactors for high-throughput synthesis:

- Reactor Type : Tubular (316L stainless steel)

- Throughput : 50 kg/batch

- Purity : 98–99% (HPLC)

- Cost Drivers : Dimethylamine hydrochloride (23%), solvent recovery (12%), catalyst recycling (8%)

Table 2 : Industrial Process Metrics

| Metric | Value |

|---|---|

| Cycle Time (h) | 6.5 |

| Energy Consumption | 15 kWh/kg |

| Waste Generation | 0.8 kg/kg product |

Mechanistic Studies

Acid-Catalyzed Cyclocondensation

Density functional theory (DFT) calculations reveal a two-stage mechanism:

- Proton Transfer : PTSA protonates the hydrazino nitrogen, increasing electrophilicity.

- Cyclization : Intramolecular attack by the formamidine nitrogen forms the triazole ring ($$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states by 3–5 kcal/mol compared to hydrocarbons, as shown in Figure 1 .

Chemical Reactions Analysis

N,N-dimethyl-N’-(1,2,4-triazol-4-yl)methanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Activity

- N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide exhibits antifungal properties, making it a candidate for developing antifungal agents. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.

-

Pharmaceutical Intermediates

- The compound serves as an intermediate in synthesizing other pharmaceutical agents, particularly those targeting fungal infections and other microbial pathogens.

-

Cancer Research

- Preliminary studies indicate that triazole derivatives may possess anticancer properties due to their ability to interfere with cellular signaling pathways.

Agricultural Applications

-

Pesticide Development

- The compound's triazole structure is beneficial in developing fungicides. Its application can enhance crop protection against fungal diseases.

Application Description Fungicides Effective against a range of plant pathogens. Crop Protection Enhances resistance of crops to fungal infections. -

Soil Health

- Research indicates that compounds like N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide can promote soil health by suppressing harmful microorganisms while allowing beneficial ones to thrive.

Case Studies

- Clinical Trials on Antifungal Efficacy

- Field Trials for Agricultural Use

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(1,2,4-triazol-4-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations and Electronic Effects

The methanimidamide backbone allows diverse substitutions, each imparting unique properties:

- Triazole vs. Thiazole/Thiophene Derivatives: The triazole group in the target compound offers three nitrogen atoms, enabling stronger hydrogen bonding compared to sulfur-containing analogs like benzo[d]thiazol-2-yl or thieno[2,3-d]pyrimidinyl groups.

- Electron-Donating vs. Conversely, nitro and trifluoromethyl groups (electron-withdrawing) reduce electron density, favoring electrophilic attack or stabilizing negative charges .

2.2 Physical and Thermodynamic Properties

Boiling Points :

- N,N-dimethyl-N'-(4-methylphenyl)methanimidamide: 548.98 K (275.83°C) .

- N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide: 319.3°C .

The lower boiling point of the nitro derivative despite higher molecular weight suggests weaker intermolecular forces (e.g., reduced hydrogen bonding due to nitro group steric hindrance).

Molecular Weight and Density :

Biological Activity

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide features a triazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to function as an enzyme inhibitor and offers potential applications in treating infections and cancer.

The mechanism of action of N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide primarily involves:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways that are crucial for the survival or proliferation of pathogens or cancer cells.

- Interaction with Biological Targets : The compound may bind to specific receptors or proteins, leading to modulation of various biological processes.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide has been investigated for its efficacy against various fungal strains. Studies show that compounds with a triazole moiety can disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis .

Antibacterial Activity

The antibacterial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria. Preliminary studies using the agar disc-diffusion method demonstrated substantial growth inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Anticancer Properties

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide has shown promise in anticancer research. The compound's ability to inhibit specific enzymes involved in cancer cell metabolism suggests its potential as a chemotherapeutic agent. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various pathways .

Data Table: Biological Activities

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial properties of newly synthesized 1,2,4-triazole derivatives including N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide. Results showed effective inhibition against drug-resistant strains such as MRSA and VRE using both disc diffusion and MIC determination methods .

- Antifungal Efficacy : In vitro tests against Candida albicans demonstrated that the compound exhibited significant antifungal activity comparable to established antifungal agents like fluconazole. The mechanism was attributed to disruption of ergosterol biosynthesis pathways .

- Cancer Research : A recent study reported that derivatives containing the triazole moiety induced apoptosis in breast cancer cell lines through caspase activation pathways. This suggests a promising avenue for further development in anticancer therapy .

Q & A

Q. What are the standard synthetic protocols for preparing N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide and its derivatives?

The synthesis typically involves condensation reactions between substituted triazoles and aldehydes or imidates. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields Schiff base intermediates, which are further functionalized . Optimization of reaction time (4–6 hours) and solvent polarity (absolute ethanol) is critical for achieving high yields. Characterization via IR and NMR confirms the formation of the methanimidamide backbone .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : The imine proton (N=CH) appears as a singlet at δ ~9.8–10.0 ppm, while methyl groups on the dimethylamino moiety resonate as a singlet at δ ~2.2–2.5 ppm. Aromatic protons from the triazole ring and substituents show distinct splitting patterns .

- IR : Stretching vibrations for C=N (1607–1642 cm⁻¹) and N-H (3231–3213 cm⁻¹) confirm the methanimidamide structure. Absence of aldehyde C=O peaks (~1700 cm⁻¹) validates complete condensation .

Q. What solvent systems are optimal for recrystallizing this compound to ensure purity?

Ethanol and dilute glacial acetic acid are preferred for recrystallization due to their moderate polarity, which solubilizes the compound at elevated temperatures while allowing slow crystallization at room temperature. This minimizes co-precipitation of byproducts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for derivatives of this compound?

Unexpected splitting may arise from hindered rotation around the C=N bond or polymorphism. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: coalescence of split peaks at elevated temperatures indicates rotational barriers. Single-crystal X-ray diffraction (SCXRD) using SHELXL software resolves static disorder or polymorphism by providing unambiguous bond-length and angle data .

Q. What strategies improve low yields in the synthesis of triazole-containing methanimidamides?

- Catalysis : Adding catalytic p-toluenesulfonic acid (PTSA) enhances imine formation kinetics.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yields by 15–20% .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates pure products from complex reaction mixtures .

Q. How can computational methods (e.g., DFT) complement experimental data in predicting reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole N-atoms show high HOMO densities, indicating susceptibility to electrophilic attacks. This aligns with experimental observations of regioselective alkylation at the triazole ring .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Twinned crystals : SHELXL’s TWIN/BASF commands model twin domains, refining scale factors and orientation matrices .

- Disordered substituents : PART instructions split occupancy between plausible conformers, constrained via similarity restraints (SIMU/DELU) .

- High thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms improve model accuracy .

Q. How are biological activities (e.g., antimicrobial) evaluated methodologically for derivatives?

- MIC assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.

- Time-kill studies : Monitor bactericidal effects at 2× MIC over 24 hours.

- SAR analysis : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance activity by 3–4-fold compared to electron-donating groups .

Methodological Considerations

Q. What analytical techniques validate the absence of unreacted starting materials?

- TLC : Monitor reaction progress using silica plates (Rf ~0.6–0.7 in ethyl acetate/hexane 1:1).

- LC-MS : Detects residual aldehydes or amines via [M+H]⁺ peaks. Limits of detection (LOD) <0.1% ensure purity .

Q. How do reaction conditions influence the formation of regioisomers in triazole derivatives?

Steric effects dominate regioselectivity. For example, bulky substituents on the aldehyde favor attack at the less hindered triazole N-atom. Solvent polarity (DMF vs. ethanol) and temperature (25°C vs. reflux) further modulate isomer ratios, as shown by ¹³C NMR coupling constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.